4,9-Diphenyl-2,7-dihydropyridazino[4,5-g]phthalazine-1,6-dione
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Overview
Description
4,9-Diphenyl-2,7-dihydropyridazino[4,5-g]phthalazine-1,6-dione is a complex organic compound with the molecular formula C22H14N4O2 and a molecular weight of 366.37 g/mol This compound is characterized by its unique structure, which includes a pyridazino[4,5-g]phthalazine core with diphenyl substituents at positions 4 and 9
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,9-Diphenyl-2,7-dihydropyridazino[4,5-g]phthalazine-1,6-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of strong acids or bases as catalysts, along with specific temperature and pressure conditions to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting reaction parameters is common to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
4,9-Diphenyl-2,7-dihydropyridazino[4,5-g]phthalazine-1,6-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen in the presence of a catalyst.
Substitution: The compound can participate in substitution reactions where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4,9-Diphenyl-2,7-dihydropyridazino[4,5-g]phthalazine-1,6-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4,9-Diphenyl-2,7-dihydropyridazino[4,5-g]phthalazine-1,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4,9-Diphenyl-2,7-dihydropyridazino[4,5-g]phthalazine-1,6-dione: The parent compound.
This compound derivatives: Compounds with similar core structures but different substituents.
Uniqueness
This compound is unique due to its specific structural features and the presence of diphenyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H14N4O2 |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
1,6-diphenyl-3,8-dihydropyridazino[4,5-g]phthalazine-4,9-dione |
InChI |
InChI=1S/C22H14N4O2/c27-21-17-12-16-18(22(28)26-24-20(16)14-9-5-2-6-10-14)11-15(17)19(23-25-21)13-7-3-1-4-8-13/h1-12H,(H,25,27)(H,26,28) |
InChI Key |
KVHKEMPUOIFTFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=O)C3=CC4=C(C=C32)C(=O)NN=C4C5=CC=CC=C5 |
Origin of Product |
United States |
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